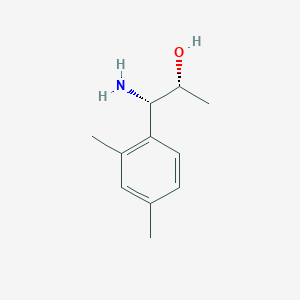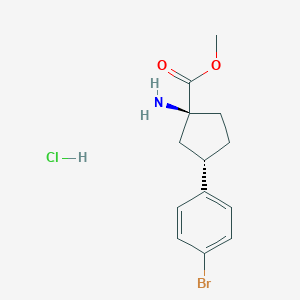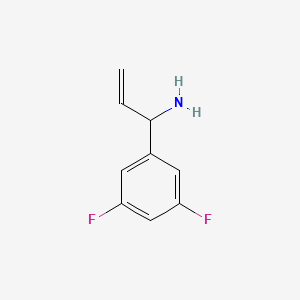
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an aminomethyl group at the 5-position, a methyl group at the 2-position, and a methanesulfonamide group attached to the nitrogen atom of the pyrimidine ring. Aminopyrimidines are known for their significant biological and therapeutic properties, making them valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-2-methylpyrimidine with formaldehyde and subsequent reductive amination to introduce the aminomethyl group. The final step involves the reaction with methanesulfonyl chloride to form the methanesulfonamide group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-aminomethyl-2-methylpyrimidine: Shares a similar pyrimidine core structure but lacks the methanesulfonamide group.
N-Methylmethanesulfonamide: Contains the methanesulfonamide group but lacks the pyrimidine ring.
Uniqueness
N-(5-(Aminomethyl)-2-methylpyrimidin-4-YL)-N-methylmethanesulfonamide is unique due to the combination of the aminomethyl, methyl, and methanesulfonamide groups attached to the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C8H14N4O2S |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
N-[5-(aminomethyl)-2-methylpyrimidin-4-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H14N4O2S/c1-6-10-5-7(4-9)8(11-6)12(2)15(3,13)14/h5H,4,9H2,1-3H3 |
InChI-Schlüssel |
RUAZSGONCCMPMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N(C)S(=O)(=O)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)












